N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide
Description
N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a fluorine atom, and an imidazo[1,5-a]pyridine core
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O/c1-2-9-23(14-13-22-10-5-3-4-6-11-22)19(25)18-21-15-17-16(20)8-7-12-24(17)18/h7-8,12,15H,2-6,9-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASSZMAGQAMCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCCCCC1)C(=O)C2=NC=C3N2C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.
Attachment of the Azepane Ring: The azepane moiety can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an appropriate electrophilic intermediate.
Final Coupling Step: The final step involves coupling the azepane-containing intermediate with the imidazo[1,5-a]pyridine core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the imidazo[1,5-a]pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The azepane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide
- N-[2-(morpholin-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide is unique due to the presence of the azepane ring, which may confer distinct pharmacokinetic and pharmacodynamic properties. The fluorine atom enhances its binding affinity and metabolic stability, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
